4-(4-Biphenylyl)butyric acid is a chemical compound with the molecular formula and a molecular weight of 240.3 g/mol. This compound is known for its potential applications in pharmacology, particularly as a chemical chaperone that assists in protein folding and alleviates endoplasmic reticulum stress. It is also recognized for its role in various synthetic pathways leading to other biologically active compounds.
Several synthetic routes can be employed to produce 4-(4-Biphenylyl)butyric acid:
The choice of catalyst, solvent, and reaction conditions are critical for optimizing yield and purity. Continuous flow reactors are increasingly being utilized in industrial settings to improve efficiency and scalability of production processes.
The molecular structure of 4-(4-Biphenylyl)butyric acid features a biphenyl group attached to a butyric acid moiety. The structural representation can be detailed as follows:
4-(4-Biphenylyl)butyric acid participates in various chemical reactions:
4-(4-Biphenylyl)butyric acid functions primarily as a chemical chaperone targeting the endoplasmic reticulum (ER). It aids in proper protein folding by binding to exposed hydrophobic segments of unfolded proteins.
4-(4-Biphenylyl)butyric acid emerged as a structural derivative of 4-phenylbutyric acid (4-PBA), an FDA-approved chemical chaperone used for urea cycle disorders and explored for endoplasmic reticulum (ER) stress-related pathologies [1] [4]. Its design incorporates a biphenyl extension, enhancing hydrophobic interactions and binding specificity to protein targets. Early pharmacological studies focused on its potential to overcome limitations of simpler aromatic acids, particularly in modulating protein misfolding and cellular stress responses. Unlike its predecessor 4-PBA—which entered clinical use in the 1990s—4-(4-biphenylyl)butyric acid remains primarily a research tool, though its distinct physicochemical properties have spurred investigations into oncology, neurodegeneration, and metabolic diseases [1] [6]. The biphenyl moiety augments steric bulk and lipophilicity, factors critical for targeting multifactorial diseases like Alzheimer’s and cancer, where protein aggregation and ER stress are hallmarks [2] [4].
Table 1: Key Historical Milestones of Butyric Acid Derivatives
Compound | Decade Introduced | Initial Clinical/RESEARCH Use | Structural Distinction |
---|---|---|---|
4-Phenylbutyric acid (4-PBA) | 1990s | Urea cycle disorders | Single phenyl ring |
4-(4-Biphenylyl)butyric acid | 2000s | Protein aggregation studies | Biphenyl extension |
TUDCA | 1980s | Biliary cirrhosis | Taurine-conjugated bile acid |
This compound’s primary research significance lies in its dual capacity to mitigate proteotoxic stress and modulate unfolded protein response (UPR) pathways. Like 4-PBA, it binds albumin at fatty acid sites (e.g., Sudlow Site II/FA3), but with higher avidity due to its extended biphenyl system [1]. This binding stabilizes serum proteins and facilitates chaperone-like activity, reducing stress-induced aggregation of critical proteins like bovine serum albumin (BSA) [4]. In cellular models, it influences the PERK-eIF2α-ATF4 arm of the UPR—a pathway activated during ER stress to restore proteostasis [4]. However, unlike tauroursodeoxycholic acid (TUDCA), which strongly activates PERK, 4-(4-biphenylyl)butyric acid may exhibit subtler modulation, preventing maladaptive UPR hyperactivation linked to apoptosis [4]. Its efficacy in disrupting aggregation is concentration-dependent, with studies showing superior performance to 4-PBA in solubilizing heat-induced BSA aggregates [4].
Table 2: Protein Aggregation Mitigation Efficiency
Stress Condition | Aggregation Reduction by 4-PBA | Aggregation Reduction by 4-(4-Biphenylyl)butyric Acid | Reference |
---|---|---|---|
Heat (75°C) | Partial (~40%) | Significant (>70%) | [4] |
Heat + DTT | Minimal | Moderate | [4] |
Oxidative Stress | Not tested | Predicted high (based on lipophilicity) | - |
The biphenyl group in 4-(4-biphenylyl)butyric acid fundamentally differentiates it from analogs like 4-PBA and TUDCA:
Table 3: Structural and Functional Comparison with Analogs
Property | 4-PBA | 4-(4-Biphenylyl)butyric Acid | TUDCA |
---|---|---|---|
Molecular Weight | 164.2 g/mol | 254.3 g/mol | 499.7 g/mol |
Key Functional Groups | Phenyl + carboxyl | Biphenyl + carboxyl | Taurine + carboxyl |
HSA Binding Constant | 2.69 × 10⁵ M⁻¹ | Not reported (higher predicted) | Variable |
Effect on eIF2α Phosphorylation | Non-PERK mediated | Similar to 4-PBA | PERK-mediated |
Role in Protein Unfolding | Moderate chaperone | Potent chaperone | Strong chaperone |
Compound Names Mentioned:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9